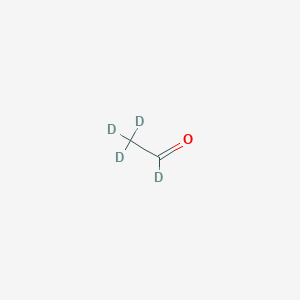
Ethyl thiomorpholine-3-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl thiomorpholine-3-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of ethyl thiomorpholine-3-carboxylate hydrochloride. Thiomorpholine and its derivatives are a class of heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of thiomorpholine derivatives is well-documented. A new synthesis of thiomorpholine itself was reported through the ring closure of β-chloro-β′-aminodiethylene sulfide with potassium hydroxide . This method could potentially be adapted for the synthesis of ethyl thiomorpholine-3-carboxylate hydrochloride by introducing the appropriate carboxylate group at the 3-position of the thiomorpholine ring. Additionally, the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholin-3-ones has been described, starting from a resin-bound protected cysteine, which suggests that solid-phase techniques could be applicable for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives is characterized by the presence of a sulfur atom within a six-membered heterocyclic ring. The substitution pattern on the thiomorpholine ring can significantly affect the chemical and physical properties of the compound. For instance, the introduction of alkyl groups can lead to derivatives such as 2-methyl-3-ethyl-thiomorpholine . The molecular structure of ethyl thiomorpholine-3-carboxylate hydrochloride would include an ethyl group and a carboxylate group at specified positions on the thiomorpholine ring.
Chemical Reactions Analysis
Thiomorpholine and its derivatives undergo a variety of chemical reactions. These include acylation, diacylation, reactions with sulfonic acid chlorides, isocyanates, diisocyanates, isothiocyanates, and alkylation reactions . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activity. The chemical reactions of ethyl thiomorpholine-3-carboxylate hydrochloride would likely be influenced by the presence of the carboxylate group, which could participate in reactions typical for carboxylic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in properties such as solubility, melting point, and reactivity. For example, the synthesis of ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate demonstrates the potential for creating compounds with diverse chemical properties . The properties of ethyl thiomorpholine-3-carboxylate hydrochloride would need to be determined experimentally, as they would depend on the specific substituents and the overall molecular conformation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized 4-thiomorpholin-4ylbenzohydrazide derivatives, which were tested for antimicrobial activity, showing that these compounds could serve as potent bioactive molecules with safer profiles and consistent drug availability (D. Kardile & N. Kalyane, 2010). This research underscores the potential of thiomorpholine derivatives in developing new antimicrobial agents.
Medicinal Chemistry Building Blocks
In medicinal chemistry, thiomorpholine and its 1,1-dioxide variants are crucial building blocks. Novel bridged bicyclic thiomorpholines have been synthesized, showing interesting biological profiles and the potential for clinical applications (Daniel P. Walker & D. J. Rogier, 2013). These compounds are derived from inexpensive materials, demonstrating the practicality of thiomorpholine derivatives in drug discovery.
Catalytic Applications
The development of materials for catalytic applications also benefits from thiomorpholine derivatives. A novel hydrogel containing a thioether group, synthesized from N-metacrylamido thiomorpholine, demonstrated high catalytic activity in reducing 4-nitrophenol (P. Ilgin, O. Ozay & H. Ozay, 2019). This study illustrates how thiomorpholine derivatives can be employed as selective support materials in catalysis, showcasing their versatility beyond medicinal chemistry.
Corrosion Inhibition
Thiomorpholine derivatives also find applications in corrosion inhibition. Functionalized tetrahydropyridines, containing thiomorpholine, have been studied for their effectiveness in protecting mild steel in acidic environments (J. Haque et al., 2018). These studies highlight the potential of thiomorpholine derivatives in industrial applications, particularly in extending the life of metals by preventing corrosion.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl thiomorpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCEZBURAQLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589622 | |
| Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiomorpholine-3-carboxylate hydrochloride | |
CAS RN |
159381-07-4 | |
| Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159381-07-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)





